3,4-Difluoro-2-(methoxymethyl)benzaldehyde
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Overview
Description
3,4-Difluoro-2-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethyl group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-(methoxymethyl)benzaldehyde typically involves the introduction of fluorine atoms and a methoxymethyl group onto a benzaldehyde derivative. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluoro-2-(methoxymethyl)benzoic acid.
Reduction: 3,4-Difluoro-2-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it can act as an inhibitor or substrate for enzymes that interact with aldehyde groups. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
2,4-Difluoro-3-(methoxymethyl)benzaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3,4-Difluoro-2-(hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
3,4-Difluoro-2-(methoxymethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
Molecular Formula |
C9H8F2O2 |
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Molecular Weight |
186.15 g/mol |
IUPAC Name |
3,4-difluoro-2-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-13-5-7-6(4-12)2-3-8(10)9(7)11/h2-4H,5H2,1H3 |
InChI Key |
NVZOPPFDRWSTBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1F)F)C=O |
Origin of Product |
United States |
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